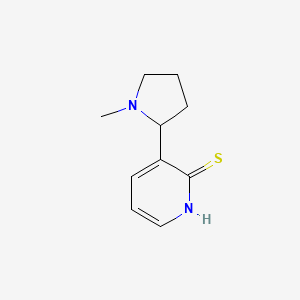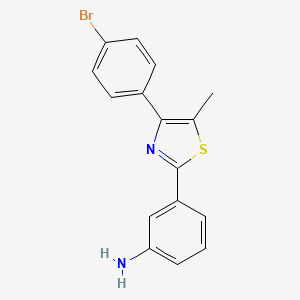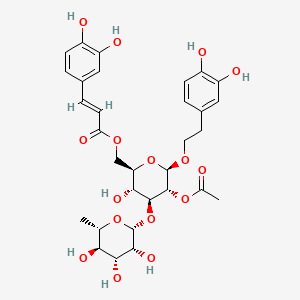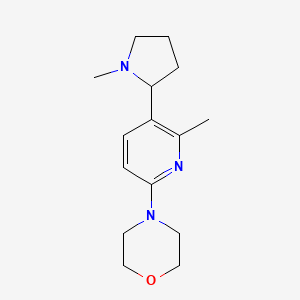
3-(1-Methylpyrrolidin-2-yl)pyridine-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-甲基吡咯烷-2-基)吡啶-2-硫醇是一种化学化合物,由一个吡啶环组成,在2位被硫醇基取代,在3位被1-甲基吡咯烷基取代。
准备方法
合成路线和反应条件
3-(1-甲基吡咯烷-2-基)吡啶-2-硫醇的合成通常涉及以下步骤:
吡啶环的形成: 吡啶环可以通过多种方法合成,包括 Hantzsch 吡啶合成法,该方法涉及 β-酮酯与氨和醛的缩合反应。
硫醇基的引入: 硫醇基可以通过亲核取代反应引入,其中吡啶环上的合适的离去基团被硫醇基取代。
1-甲基吡咯烷基的连接: 此步骤涉及在碱性条件下用 1-甲基吡咯烷烷基化吡啶环。
工业生产方法
3-(1-甲基吡咯烷-2-基)吡啶-2-硫醇的工业生产可能涉及使用优化的反应条件的大规模合成,以确保高产率和纯度。这通常包括使用连续流动反应器和自动化系统来控制反应参数,例如温度、压力和反应物浓度。
化学反应分析
反应类型
3-(1-甲基吡咯烷-2-基)吡啶-2-硫醇会发生各种化学反应,包括:
氧化: 硫醇基可以被氧化形成二硫化物或磺酸。
还原: 吡啶环可以被还原形成哌啶衍生物。
取代: 硫醇基可以参与亲核取代反应形成硫醚或硫酯。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 在取代反应中使用诸如卤代烷烃或酰氯之类的亲核试剂。
主要形成的产物
二硫化物: 通过硫醇基的氧化形成。
哌啶衍生物: 通过吡啶环的还原形成。
硫醚和硫酯: 通过涉及硫醇基的亲核取代反应形成。
科学研究应用
3-(1-甲基吡咯烷-2-基)吡啶-2-硫醇在科学研究中具有多种应用,包括:
化学: 用作合成更复杂分子的构件,以及用作配位化学中的配体。
生物学: 对其潜在的生物活性进行了研究,包括抗菌和抗癌特性。
医学: 正在研究其潜在的治疗应用,特别是在新药开发方面。
工业: 用于生产具有特定性能的专用化学品和材料。
作用机制
3-(1-甲基吡咯烷-2-基)吡啶-2-硫醇的作用机制涉及它与酶和受体等分子靶标的相互作用。硫醇基可以与蛋白质中的半胱氨酸残基形成共价键,导致其活性的调节。此外,吡啶环可以参与与蛋白质中芳香残基的 π-π 相互作用,进一步影响其功能。
相似化合物的比较
类似的化合物
3-(1-甲基吡咯烷-2-基)吡啶: 缺少硫醇基,但具有吡啶和 1-甲基吡咯烷基部分。
2-巯基吡啶: 在 2 位含有硫醇基,但缺少 1-甲基吡咯烷基。
尼古丁: 包含一个吡啶环和一个吡咯烷环,但在取代基的位置和性质上有所不同。
独特性
3-(1-甲基吡咯烷-2-基)吡啶-2-硫醇的独特性在于它同时含有硫醇基和 1-甲基吡咯烷基,这赋予了其独特的化学和生物特性。
属性
分子式 |
C10H14N2S |
|---|---|
分子量 |
194.30 g/mol |
IUPAC 名称 |
3-(1-methylpyrrolidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H14N2S/c1-12-7-3-5-9(12)8-4-2-6-11-10(8)13/h2,4,6,9H,3,5,7H2,1H3,(H,11,13) |
InChI 键 |
GRSSQCPLESQWIT-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC1C2=CC=CNC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate](/img/structure/B11816033.png)

![Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane](/img/structure/B11816040.png)


![2-Iodo-6-nitrobenzo[d]thiazole](/img/structure/B11816055.png)

![3-[3-(3-Chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B11816062.png)


![1-[2-(2,4-Dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfate](/img/structure/B11816095.png)
![(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylicacid](/img/structure/B11816100.png)

